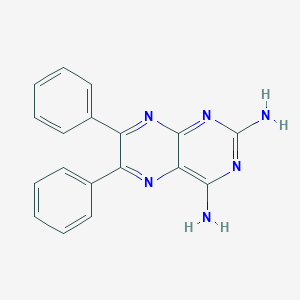

6,7-Diphenylpteridine-2,4-diamine

Description

Properties

IUPAC Name |

6,7-diphenylpteridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6/c19-16-15-17(24-18(20)23-16)22-14(12-9-5-2-6-10-12)13(21-15)11-7-3-1-4-8-11/h1-10H,(H4,19,20,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZJPETYMUJLIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2C4=CC=CC=C4)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278987 | |

| Record name | 6,7-Diphenylpteridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18181-93-6 | |

| Record name | NSC10922 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Diphenylpteridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stereochemical Considerations

The reaction initiates with the nucleophilic attack of the amine groups in 2,4,5,6-tetraminopyrimidine on the electrophilic carbonyl carbons of benzil. Sequential dehydration steps lead to the formation of the pteridine core, with the phenyl groups from benzil occupying the 6- and 7-positions. The bisulfite counterion likely stabilizes intermediates through hydrogen bonding, though its exact role remains under investigation.

Optimized Reaction Conditions

Key parameters for maximizing yield and purity include:

-

Solvent System : A mixture of ethanol, methylethyl ketone, water, and hydrochloric acid (HCl) ensures solubility of both reactants while maintaining acidic conditions (pH < 2).

-

Temperature and Time : Reflux at ~80–90°C for 2 hours facilitates complete cyclization.

-

Molar Ratio : A 1:1 molar ratio of 2,4,5,6-tetraminopyrimidine bisulfite to benzil minimizes side products.

Table 1: Synthetic Conditions for this compound

| Parameter | Details |

|---|---|

| Starting Materials | 2,4,5,6-Tetraminopyrimidine bisulfite (5 g), Benzil (5 g) |

| Solvents | Ethanol (50 mL), Methylethyl Ketone (50 mL), Water (100 mL) |

| Acid Catalyst | Hydrochloric Acid (3 mL, concentrated) |

| Reaction Time | 2 hours under reflux |

| Workup Procedure | pH adjustment to 6, cooling, filtration, recrystallization (formic acid) |

| Product Characteristics | Melting Point: 280–283°C (decomposition), Crystalline Form: Prisms |

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

6,7-Diphenylpteridine-2,4-diamine undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the bromine atom in the precursor compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Palladium-catalyzed reactions using DMF as a solvent.

Major Products

The major products formed from these reactions include various substituted pteridines and pterins, depending on the nature of the nucleophile used in the substitution reactions .

Scientific Research Applications

Research indicates that 6,7-diphenylpteridine-2,4-diamine exhibits significant biological properties:

- Radical Scavenging : The compound acts as a radical scavenger, neutralizing free radicals and potentially reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Properties : It has demonstrated inhibitory effects on lipoxygenase, an enzyme involved in inflammatory pathways. This suggests potential applications in treating inflammatory conditions such as arthritis and colitis .

- Antioxidant Activity : Studies have shown that derivatives of this compound possess potent lipid antioxidant properties. Some derivatives have been effective at low concentrations (IC values down to 100 nM) in various assays .

Pharmaceutical Applications

The compound's diverse biological activities make it a candidate for several therapeutic applications:

- Cancer Treatment : Its ability to inhibit lipoxygenase and scavenge free radicals positions it as a potential agent for cancer therapy by mitigating oxidative stress and inflammation associated with tumor progression .

- Cardiovascular Health : The compound has been explored for its protective effects against ischemia/reperfusion injury and myocardial infarction. Its dual-target properties may provide benefits in acute cardiovascular events .

- Autoimmune Diseases : Given its anti-inflammatory properties, it may be useful in treating autoimmune disorders such as rheumatoid arthritis and inflammatory bowel diseases like Crohn's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents on the pteridine ring. This flexibility enables the development of numerous derivatives with tailored biological activities.

Table 1: Structural Variants of Pteridine Derivatives

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-6,7-diphenylpteridine | Amino group at position 2 | Enhanced solubility |

| 6-Methyl-7-phenylpteridine | Methyl group at position 6 | Altered electronic properties |

| 4-Amino-2-(dimethylamino)-6,7-diphenylpteridine | Dimethylamino group at position 2 | Increased basicity |

| 2,4-Diamino-6-hydroxypteridine | Hydroxyl group at position 6 | Increased polarity |

These derivatives illustrate how modifications can influence chemical reactivity and biological activity.

Case Studies

- Study on Antioxidant Properties : A series of N-substituted 2,4-diaminopteridines were synthesized and evaluated for their antioxidant capabilities. Many exhibited significant activity against lipid peroxidation and showed minimal toxicity in vivo models .

- Clinical Trials for Inflammatory Diseases : Preliminary studies involving derivatives of this compound have shown promise in reducing inflammation markers in animal models of colitis. At doses as low as , they demonstrated a reduction in inflammation by up to .

Mechanism of Action

The mechanism of action of 6,7-Diphenylpteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis in certain microorganisms . This inhibition disrupts the folate pathway, leading to the death of the microorganism. The compound’s structure allows it to bind effectively to the enzyme’s active site, blocking its activity.

Comparison with Similar Compounds

Structural Analogues of Pteridine-2,4-diamine

The following table summarizes key structural analogs and their properties:

Key Observations :

- Steric and Electronic Effects : The diphenyl groups in this compound likely reduce solubility in polar solvents compared to methylated analogs (e.g., compounds 25–27), which exhibit high melting points (>320°C) but lack detailed solubility data .

- Biological Activity : While 6-methylquinazoline-2,4-diamine (IC2) shows DNA intercalation comparable to doxorubicin , the diphenyl variant’s bulkier structure may hinder intercalation or alter binding kinetics.

- Synthetic Routes: Most pteridine-2,4-diamine derivatives are synthesized via condensation reactions between diamino pyrimidines and dicarbonyl compounds in DMF or acetic acid . The diphenyl variant may require tailored conditions to accommodate aromatic substituents.

Physicochemical and Functional Differences

Melting Points and Stability :

- Methylated analogs (e.g., 25–27) exhibit melting points >320°C, suggesting high thermal stability due to hydrogen bonding and planar rigidity .

- No direct data exist for this compound, but phenyl groups may further increase melting points or reduce crystallinity due to steric hindrance.

Solubility :

- Methyl and ethyl derivatives (e.g., 2-hydroxy-6,7-diethylpteridine) show moderate aqueous solubility, influenced by polar substituents . The diphenyl variant is likely less soluble in water, favoring organic solvents like DMSO or DMF .

Molecular Docking and Binding Studies

- Pteridine-2,4-diamine derivatives (e.g., 6-phenylpteridine-2,4,7-triamine) show affinity for DNA and proteins in docking studies, with binding energies influenced by substituent position and charge .

Biological Activity

Overview

6,7-Diphenylpteridine-2,4-diamine is a heterocyclic compound belonging to the pteridine family, recognized for its diverse biological activities. This compound exhibits significant interactions with various biological targets, primarily through its inhibitory action on dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cellular proliferation.

Target Enzyme : The primary target of this compound is dihydrofolate reductase (DHFR) . Inhibition of DHFR disrupts the conversion of dihydrofolate to tetrahydrofolate, a critical step in the de novo synthesis of nucleotides necessary for DNA replication and cell division.

Biochemical Pathways : The inhibition of DHFR impacts several metabolic pathways:

- Folate Metabolism : Disruption in folate metabolism can lead to impaired nucleotide synthesis.

- Cell Cycle Regulation : As a result of inhibited DNA synthesis, cell proliferation is significantly affected.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by affecting the expression of pro-apoptotic and anti-apoptotic proteins. For instance:

- IC50 Values : Compounds derived from pteridines have shown IC50 values as low as 0.1 µM against various cancer cell lines (e.g., MCF7 for breast cancer) .

Antioxidant Activity

The compound also demonstrates antioxidant properties , which are crucial in mitigating oxidative stress involved in inflammation and cancer progression. Certain derivatives have been noted for their ability to scavenge free radicals and inhibit lipid peroxidation .

Case Studies

- Inhibition of DHFR : A study focused on the structure-activity relationship of pteridine derivatives found that modifications to the phenyl groups significantly enhanced inhibitory activity against DHFR. The compound's affinity for DHFR correlates with its potential as an anticancer agent .

- Cell Viability Assays : In vitro assays demonstrated that this compound reduced cell viability in various cancer cell lines. For example, an analog showed a reduction in viability with an IC50 value of 10 µM against lung cancer cells .

- Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), contributing to apoptosis in cancer cells. This effect was attributed to its ability to disrupt mitochondrial function .

Data Table: Biological Activities and IC50 Values

Q & A

Advanced Research Question

- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies purity.

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphic forms via melting point deviations.

- Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios (e.g., C: 65.45%, H: 4.27%, N: 25.44% for C₁₈H₁₄N₆) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.